7-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family, characterized by a bromine atom and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of various pharmaceutical agents.
The compound is synthesized through bromination of 1H-indazole-4-carboxylic acid, typically using bromine or N-bromosuccinimide as brominating agents. The synthesis may be carried out in solvents such as acetic acid or dichloromethane under controlled conditions to ensure high yields and selectivity .
7-Bromo-1H-indazole-4-carboxylic acid is classified as an indazole derivative, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. This classification places it among compounds with diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 7-bromo-1H-indazole-4-carboxylic acid typically involves two main steps:
The reaction conditions for bromination generally involve room temperature or slightly elevated temperatures to achieve complete bromination. On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield while minimizing waste .
The molecular formula of 7-bromo-1H-indazole-4-carboxylic acid is , with a molecular weight of approximately 241.04 g/mol. The structure comprises:
The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and purity assessment .
7-Bromo-1H-indazole-4-carboxylic acid can participate in various chemical reactions including:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, nucleophilic substitution reactions may require basic conditions to facilitate the reaction .
The mechanism of action for 7-bromo-1H-indazole-4-carboxylic acid largely depends on its interactions with biological targets. The presence of the carboxylic acid group allows for hydrogen bonding with target proteins, potentially influencing their activity.
Research indicates that derivatives of indazole compounds exhibit various biological activities, including antitumor and anti-inflammatory effects, which are attributed to their ability to modulate enzyme activity and receptor interactions .
Relevant data from spectral analysis (NMR, IR) can provide insight into functional groups and structural integrity .
7-Bromo-1H-indazole-4-carboxylic acid has several applications in scientific research:
Regioselective bromination at the C7 position of the indazole scaffold presents a fundamental challenge due to competing reaction sites (C5 and C6) and potential over-bromination. Research demonstrates that N-bromosuccinimide (NBS) serves as the optimal electrophilic bromination agent for achieving C7 selectivity in indazole-4-carboxylic acid derivatives. The reaction efficiency and regioselectivity are profoundly influenced by the electronic properties of the C4 substituent and the reaction conditions. Electron-donating groups (e.g., methyl, methoxy) at the para-position of C4 sulfonamide substituents enhance C7 selectivity, yielding monobrominated products (e.g., 5a, 5b) in 77–84% yields alongside minor dibrominated byproducts (6–15%) [2]. Conversely, strong electron-withdrawing groups (e.g., nitro) drastically reduce monobromination yield to ~17% due to diminished electron density at C7 [2].
Critical reaction parameters include:
Table 1: Optimization of NBS Bromination for Indazole Precursors
Substrate | Conditions | Product | Yield (%) | Selectivity (C7:C5) |
---|---|---|---|---|
2,6-Dichlorobenzonitrile | NBS (1.07 eq), H₂SO₄ (10 eq), 25°C | 3-Bromo-2,6-dichlorobenzonitrile | 93 (GCMS A%) | >20:1 [7] |
N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 eq), DMF, 80°C | C7-Brominated product | 84 | ~8.4:1 [2] |
N-(1H-Indazol-4-yl)-4-nitrobenzenesulfonamide | NBS (1.1 eq), DMF, 80°C | C7-Brominated product | 17 | ~0.8:1 [2] |
Hydrazine-mediated cyclization constitutes a pivotal step for constructing the indazole core from ortho-halo benzonitrile precursors. This approach leverages nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. Using inexpensive 2,6-dichlorobenzonitrile (7) as the starting material, regioselective bromination at C3 (ortho to nitrile) yields 3-bromo-2,6-dichlorobenzonitrile (8). Subsequent treatment with hydrazine hydrate induces SNAr displacement of the ortho-bromo or chloro group relative to the electron-withdrawing nitrile, forming the indazole ring and delivering 7-bromo-4-chloro-1H-indazol-3-amine (6) in 38–45% isolated yield over two steps [1] [7].
Attempts to functionalize pre-formed indazole cores at C7 face significant challenges. Direct bromination of 4-chloro-1H-indazol-3-amine (9) using NBS yields the undesired C5-brominated regioisomer 11 as the major product [7]. Similarly, protection of the 3-amino group (e.g., 10) followed by directed ortho-metalation (DoM) strategies using organolithium bases (BuLi, LDA, LiHMDS) and electrophilic quenching (Br₂, B(OMe)₃) results in complex mixtures or recovered starting material, underscoring the incompatibility of direct C7 functionalization on assembled 3-aminoindazoles [7]. This highlights the necessity of introducing the bromine before indazole ring formation when targeting 7-bromo derivatives.
Palladium catalysis plays a crucial role in derivatizing 7-bromoindazole-4-carboxylic acid intermediates, particularly via Suzuki-Miyaura cross-coupling for C7 arylation. Optimized conditions utilize palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) with aqueous bases (e.g., K₂CO₃ or Cs₂CO₃) in toluene/ethanol or dioxane/water mixtures at 80–100°C. These conditions enable efficient coupling of C7-bromo-4-sulfonamido/amido-1H-indazoles with diverse aryl and heteroaryl boronic acids, yielding C7-arylated products in moderate to good yields (typically 60–85%) [2]. Key factors influencing coupling efficiency include:
For the synthesis of carboxylic acid derivatives like 7-bromo-1H-indazole-4-carboxylic acid, catalytic methods also facilitate precursor transformations. For example, palladium-catalyzed carbonylation or carboxylation of haloquinolines is documented [4], suggesting potential adaptability for analogous indazole functionalization, although specific catalytic routes to this exact compound are less elaborated in the retrieved literature.
Scalability is paramount for producing 7-bromo-1H-indazole-4-carboxylic acid as a pharmaceutical intermediate. Key advancements enabling large-scale synthesis (>100 g) include:
Table 2: Scalable Process for Key Intermediates Towards 7-Bromo-1H-Indazole-4-Carboxylic Acid
Step | Key Process Features | Scale Demonstrated | Yield/Purity |
---|---|---|---|
Bromination of 2,6-Dichlorobenzonitrile | NBS (1.07 eq), 96% H₂SO₄ (10 eq), 25°C, 18 h; Quench into H₂O, Filtration | 100-300 g | 75-80% Isolated, 95-96% Purity (qNMR) [7] |
Hydrazine Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine | Hydrazine Hydrate, Ethanol/Water, Reflux; Filtration, Wash | 100 g | 38-45% Overall (2 steps) [1] |
Esterification/Hydrolysis (Analogous) | SOCl₂, MeOH, Reflux; NaOH Hydrolysis | Not Specified | High (Patent Example) [4] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3